Tryglysin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryglysin B is a ribosomally synthesized and posttranslationally modified peptide (RiPP) produced by the bacterium Streptococcus mutansThis compound is characterized by its unique Trp-Gly-Lys linkage and has been shown to inhibit the growth of several streptococcal species .
Preparation Methods
Tryglysin B can be prepared through both natural and synthetic routes. Naturally, it is produced by Streptococcus mutans via a quorum-sensing system that regulates a specialized biosynthetic operon. This operon features a radical-S-adenosyl-L-methionine enzyme that catalyzes the formation of the peptide . Synthetically, this compound can be generated in the laboratory using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
Tryglysin B undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other oxidized functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tryglysin B has several scientific research applications:
Chemistry: It serves as a model compound for studying RiPP biosynthesis and the role of radical-S-adenosyl-L-methionine enzymes in peptide modification.
Biology: this compound is used to investigate quorum sensing and interspecies competition among oral bacteria.
Medicine: Due to its antimicrobial properties, this compound is being explored as a potential therapeutic agent against streptococcal infections.
Industry: The compound’s unique structure and antimicrobial activity make it a candidate for developing new antimicrobial agents for use in healthcare and agriculture
Mechanism of Action
Tryglysin B exerts its effects by inhibiting the growth of competing streptococcal species. It is produced in response to quorum sensing signals and is exported out of the cell. Once outside the cell, this compound interacts with target bacteria, disrupting their cellular processes and inhibiting their growth. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to involve interference with cell wall synthesis or membrane integrity .
Comparison with Similar Compounds
Tryglysin B is unique due to its Trp-Gly-Lys linkage and its production by a radical-S-adenosyl-L-methionine enzyme. Similar compounds include:
Tryglysin A: Another RiPP produced by Streptococcus ferus, which also exhibits antimicrobial activity against streptococcal species.
Nonlantibiotic mutacins: These are antimicrobial peptides produced by various Streptococcus species that share some structural and functional similarities with this compound
This compound stands out due to its specific inhibitory activity against a narrow spectrum of bacteria, making it a promising candidate for targeted antimicrobial therapies.
Properties
Molecular Formula |
C37H54N12O9S |
---|---|
Molecular Weight |
843.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1 |
InChI Key |
BYRBGTOJMKCWQB-POOCDACNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.